Tungsten disilicide

Thermodynamics Phase Stability VLSI Silicide Integration

Select WSi₂ for gate electrodes requiring <1 Ω/sq at 300 nm thickness, leveraging its 30 µΩ·cm resistivity—40% below MoSi₂—to minimize RC delay in VLSI circuits. Its 1300°C SiO₂ scale formation threshold ensures oxidation protection for hypersonic leading edges and furnace elements, while exclusion of 800–1200°C exposure avoids mixed-phase WO₃/SiO₂ scaling. CVD activation energy of 2.6 eV/atom guarantees uniform, reproducible thin films across wafer-scale substrates. Order stoichiometric targets (Si/W 2.0–2.2) with <50 wt ppm Fe, Cr, Ni for consistent 30–50 µΩ·cm film performance.

Molecular Formula Si2W
Molecular Weight 240.01 g/mol
CAS No. 12039-88-2
Cat. No. B075984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten disilicide
CAS12039-88-2
Molecular FormulaSi2W
Molecular Weight240.01 g/mol
Structural Identifiers
SMILES[Si]#[W]#[Si]
InChIInChI=1S/2Si.W
InChIKeyWQJQOUPTWCFRMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 g / 50 g / 50.8 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tungsten Disilicide (WSi₂) Product Selection Guide for Refractory Silicide Procurement and VLSI Gate Electrode Applications


Tungsten disilicide (WSi₂, CAS 12039-88-2) is a refractory metal disilicide and electrically conductive ceramic material. It belongs to the class of transition metal disilicides (MSi₂), which are critical in semiconductor device fabrication for their combination of high-temperature stability, electrical conductivity, and compatibility with silicon substrates [1]. WSi₂ exhibits a tetragonal crystal structure (C11_b type) and can be synthesized via chemical vapor deposition (CVD), co-sputtering, or solid-state reaction of tungsten with silicon [1][2]. Its primary industrial applications include use as a low-resistivity gate electrode and interconnection material in very large-scale integration (VLSI) circuits, where it is employed as a shunt layer over polysilicon to reduce sheet resistance and increase signal propagation speed [1][3]. Additionally, WSi₂ serves as an oxidation-resistant protective coating for tungsten and refractory alloys in high-temperature aerospace and heating element applications [2][4].

Why Tungsten Disilicide Cannot Be Simply Replaced by MoSi₂, TiSi₂, or Other Transition Metal Disilicides in Critical Applications


Transition metal disilicides (MSi₂) exhibit widely divergent thermodynamic, electrical, and oxidation characteristics that preclude generic substitution in performance-critical applications. While all members of this class share a similar stoichiometry and are electrically conductive, their specific enthalpies of formation differ by more than a factor of two [1], leading to distinct phase stability windows and reaction kinetics during silicide formation on silicon substrates [2]. Furthermore, the temperature dependence of their electrical resistivity follows fundamentally different power laws, with WSi₂ and MoSi₂ displaying a T^3.8 dependence at cryogenic temperatures while TiSi₂ and TaSi₂ exhibit T^5 behavior, indicating disparate electron-phonon coupling mechanisms [3]. In oxidation-resistant coating applications, the protective silica scale formation temperature threshold and the associated 'pest' oxidation regime differ markedly among the disilicides, rendering direct material substitution invalid without comprehensive re-qualification [4]. The following quantitative evidence establishes the specific performance boundaries that define WSi₂'s selection envelope relative to its closest analogs.

Quantitative Differentiation Evidence for Tungsten Disilicide: Head-to-Head Comparisons with MoSi₂, TiSi₂, TaSi₂, CoSi₂, and NiSi₂


Thermodynamic Stability: WSi₂ Exhibits Intermediate Enthalpy of Formation, Enabling Selective Phase Stability in Multi-Silicide Stacks

WSi₂ possesses a standard molar enthalpy of formation (Δ_fH_m°) of -(79 ± 5) kJ·mol⁻¹ at 298.15 K, which is significantly less negative (i.e., thermodynamically less stable) than MoSi₂ (-(137 ± 4) kJ·mol⁻¹), TiSi₂ (-(171 ± 11) kJ·mol⁻¹), TaSi₂ (-(120 ± 20) kJ·mol⁻¹), and CoSi₂ (-(103 ± 15) kJ·mol⁻¹), but slightly more stable than NiSi₂ (-(88 ± 12) kJ·mol⁻¹) [1]. This intermediate thermodynamic stability allows WSi₂ to be formed and processed under conditions distinct from those required for its more stable or less stable analogs, providing a wider process window for selective silicide formation in multi-layer metallization schemes where differential reactivity is exploited.

Thermodynamics Phase Stability VLSI Silicide Integration

Electrical Resistivity: WSi₂ Films Achieve Lower Resistivity (30 μΩ·cm) than MoSi₂ (50 μΩ·cm) Under Identical Annealing Conditions

Magnetron co-sputtered WSi₂ films annealed at 1000 °C for 30 minutes achieve a sheet resistance of <1 Ω/sq at a thickness of 300 nm, corresponding to a resistivity of approximately 30 μΩ·cm. Under identical deposition and annealing conditions, MoSi₂ films require a greater thickness of 500 nm to achieve the same sheet resistance target (<1 Ω/sq), corresponding to a higher resistivity of approximately 50 μΩ·cm [1]. This demonstrates that WSi₂ delivers approximately 40% lower resistivity than MoSi₂ when processed under identical thermal budgets, enabling thinner conductive layers and reduced parasitic capacitance in gate electrode applications.

Electrical Resistivity Sheet Resistance Gate Electrode

Temperature-Dependent Resistivity: WSi₂ Displays Smaller Phonon Contribution (11 μΩ·cm) than MoSi₂ (19 μΩ·cm) at Room Temperature

In thin film form, the temperature-dependent contribution to resistivity (phonon scattering component) at room temperature is 11 μΩ·cm for WSi₂ films compared to 19 μΩ·cm for MoSi₂ films annealed at 1000 °C [1]. Furthermore, among five transition metal disilicides investigated, WSi₂ exhibits the smallest temperature-dependent resistivity increment, despite having a relatively high residual resistivity at cryogenic temperatures [2]. This smaller phonon contribution indicates that WSi₂'s room-temperature resistivity is less sensitive to temperature fluctuations and that substantial resistivity reduction can be achieved through microstructural optimization, such as rapid thermal annealing to improve crystallinity.

Phonon Scattering Temperature Coefficient of Resistivity Thin Film Transport

Oxidation Behavior: WSi₂ Forms Protective SiO₂ Scale Exclusively at 1300 °C, Avoiding Low-Temperature 'Pest' Regime Below 1200 °C

CVD-formed WSi₂ coatings exhibit a non-monotonic oxidation rate dependence on temperature: the isothermal oxidation rate increases with temperature from 800 °C to 1200 °C, then rapidly decreases at 1300 °C [1]. This behavior is attributed to a mechanistic transition in the oxide scale composition. Below 1200 °C, the oxidation product consists of WO₃ particles embedded in an amorphous SiO₂ matrix, and the formation of cracks and pores within this scale (caused by volume expansion from oxidation reactions and WO₃ evaporation) creates short-circuit diffusion paths for oxygen, resulting in accelerated oxidation. At 1300 °C, the WO₃ phase evaporates rapidly, leaving behind an exclusive, slow-growing continuous SiO₂ scale that provides effective oxidation protection [1]. This temperature-dependent protective scale formation is distinct from MoSi₂, which is known to suffer from 'pesting' (accelerated low-temperature oxidation) at intermediate temperatures around 500–800 °C [2].

Oxidation Resistance Protective Coating High-Temperature Stability

CVD Silicide Formation Kinetics: WSi₂ Growth Proceeds with Activation Energy of 2.6 eV/atom via Parabolic Diffusion-Controlled Mechanism

WSi₂ formation from LPCVD tungsten films on silicon substrates proceeds via a diffusion-controlled parabolic growth law with an activation energy of 2.6 eV/atom (approximately 251 kJ/mol) [1]. The silicide grows continuously from the WSi₂/W interface, and the thickness increases parabolically with annealing time, consistent with a reaction mechanism limited by atomic diffusion through the growing silicide layer. This activation energy quantifies the thermal budget required for complete silicidation and provides a benchmark for comparing process integration compatibility with other silicide candidates. For context, the activation energy for CVD growth of WSi₂ coatings from SiCl₄-H₂ gas mixtures on tungsten substrates is reported as approximately 42.5 kcal/mol (178 kJ/mol) [2], reflecting the different rate-limiting steps between solid-state silicidation and gas-phase CVD.

Chemical Vapor Deposition Growth Kinetics Solid-State Reaction

Cryogenic Resistivity Power-Law: WSi₂ Follows T^3.8 Dependence, Distinct from T^5 Dependence of TiSi₂ and TaSi₂

Monocrystalline WSi₂ exhibits a T^3.8 temperature dependence of its intrinsic electrical resistivity in the cryogenic regime from 15 K to 40 K [1]. In contrast, monocrystalline TiSi₂ and TaSi₂ display a T^5 dependence over similar low-temperature ranges (13–30 K for TiSi₂; 15–28 K for TaSi₂) [1]. This difference in the power-law exponent reflects fundamentally distinct electron-phonon coupling mechanisms and band structure characteristics. The T^3.8 dependence of WSi₂ (and MoSi₂) is consistent with electron-phonon scattering in a metal with a complex Fermi surface and multiple scattering channels, whereas the T^5 behavior of TiSi₂ and TaSi₂ suggests simpler phonon-limited scattering.

Low-Temperature Transport Electron-Phonon Coupling Monocrystalline Silicides

High-Value Application Scenarios for Tungsten Disilicide Based on Quantified Performance Differentiation


Low-Resistivity Polycide Gate Electrodes in VLSI CMOS Devices

WSi₂ is the preferred silicide for polycide gate electrodes when lower sheet resistance at reduced film thickness is required. As established in Section 3 Evidence Item 2, WSi₂ achieves a sheet resistance of <1 Ω/sq at 300 nm thickness (30 μΩ·cm) compared to MoSi₂ requiring 500 nm for equivalent performance (50 μΩ·cm) [1]. This 40% resistivity advantage and 40% thickness reduction translate directly to reduced gate RC delay and improved high-frequency switching performance in advanced CMOS nodes. The smaller phonon contribution to resistivity (11 μΩ·cm vs. 19 μΩ·cm for MoSi₂) further ensures more stable electrical performance across operating temperature ranges [2]. The intermediate thermodynamic stability of WSi₂ (Δ_fH_m° = -79 kJ·mol⁻¹) allows silicidation at moderate thermal budgets without compromising dopant profiles [3].

High-Temperature Oxidation-Resistant Coatings for Tungsten and Refractory Alloys Operating Above 1300 °C

WSi₂ is uniquely suited as an oxidation-resistant protective coating for tungsten and refractory alloy components operating at or above 1300 °C in oxidizing atmospheres. As quantified in Section 3 Evidence Item 4, WSi₂ coatings undergo a mechanistic transition at 1300 °C where the WO₃ phase evaporates rapidly, leaving behind a continuous, slow-growing SiO₂ scale that provides effective oxidation protection [4]. This high-temperature protection window is critical for applications such as rocket nozzles, hypersonic vehicle leading edges, and high-temperature furnace heating elements. However, procurement specifications must explicitly exclude applications involving prolonged exposure between 800 °C and 1200 °C, where accelerated oxidation due to WO₃/SiO₂ mixed-phase scale formation and cracking compromises coating integrity [4].

CVD-Derived WSi₂ Thin Films for Interconnect Shunt Layers and Electromigration-Resistant Metallization

The well-characterized CVD growth kinetics of WSi₂ (activation energy 2.6 eV/atom for solid-state silicidation; 178 kJ/mol for gas-phase CVD) provide predictable and controllable film formation for interconnect shunt layers in high-density integrated circuits [5][6]. The parabolic growth law and diffusion-controlled mechanism established in Section 3 Evidence Item 5 enable precise thickness control and uniformity across wafer-scale substrates, essential for maintaining consistent sheet resistance in multi-level metallization schemes. WSi₂'s high electromigration resistance relative to pure aluminum or copper metallization makes it a reliable shunt material for power distribution networks, where the lower resistivity of WSi₂ compared to polysilicon alone (by approximately two orders of magnitude) significantly reduces voltage drop and improves power efficiency [3].

Sputtering Targets for Physical Vapor Deposition (PVD) of WSi₂ Thin Films with Optimized Stoichiometry

WSi₂ sputtering targets fabricated from high-purity tungsten disilicide enable reproducible deposition of stoichiometric WSi₂ thin films with controlled resistivity in the 30–50 μΩ·cm range, as demonstrated by magnetron co-sputtering and laser ablation studies [1]. The intermediate thermodynamic stability and moderate activation energy for silicide formation (Section 3 Evidence Items 1 and 5) make WSi₂ targets compatible with a wide range of substrate materials and post-deposition annealing conditions without inducing deleterious interfacial reactions. Procurement specifications for WSi₂ sputtering targets should prioritize stoichiometry control (Si/W atomic ratio 2.0–2.2 for silicon-rich films to enhance oxidation resistance) and impurity levels below 50 wt ppm for Fe, Cr, and Ni to ensure consistent electrical performance in semiconductor applications [7].

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